molecular formula C11H16N2O2 B148655 2-(N-Boc-Amino)-3-methylpyridine CAS No. 138343-75-6

2-(N-Boc-Amino)-3-methylpyridine

Cat. No.: B148655
CAS No.: 138343-75-6
M. Wt: 208.26 g/mol
InChI Key: MJPLUXLNYQHWIU-UHFFFAOYSA-N
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Description

2-(N-Boc-Amino)-3-methylpyridine is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Characterization

2-(N-tert-butoxycarbonylamino)-3-methylpyridine has been synthesized using 2-aminopyridine or 2-amino-3-methyphyridine with tert-butylcarbonyl anhydride. Its structure was characterized by single-crystal X-ray diffraction, NMR, and HRMS. This compound showed significant inhibitory activity against fungi like Pyricularia oryzae, Colletotrichum gloeosporioides, and Alternaria alternate, with the methylpyridine variant reaching an inhibitory activity of 67.69% against Alternaria alternate (Shi et al., 2020).

Application in Bromodomain Ligands

Derivatives of 3-amino-2-methylpyridine, closely related to 2-(N-Boc-Amino)-3-methylpyridine, have been identified as ligands of the BAZ2B bromodomain. These were discovered through in silico docking and validated by protein crystallography. This finding is significant in understanding the interaction of such compounds with protein domains (Marchand et al., 2016).

Antimicrobial Activity

Compounds involving 2-amino-3-methylpyridine have been studied for their antimicrobial activity. For example, complexes like [Ag(2-amino-3-methylpyridine)(2)]NO(3) demonstrated considerable activity against various bacteria and yeast, including S. aureus and Candida albicans. This suggests potential for antimicrobial applications (Abu-Youssef et al., 2010).

Application in Redox Derivatives Synthesis

Boc-L-Lysine derivatives and lysine-containing peptides, incorporating redox chromophores like tris(2,2'-bipyridine)ruthenium(II), have been synthesized. These derivatives, related to this compound, could be used in light-harvesting proteins, photovoltaic cells, and other molecular electronic devices, indicating their potential in energy-related applications (Peek et al., 2009).

Electronic Properties Study

The electronic properties of 2-amino-3-methylpyridine derivatives have been examined through experiments like electron impact, indicating unique fragmentation patterns and insights into their electronic structures. Such studies are critical in understanding the molecular behavior of these compounds (Okada et al., 2008).

Mechanism of Action

Target of Action

The primary target of 2-(N-Boc-Amino)-3-methylpyridine, also known as 2-(Boc-amino)-3-methylpyridine, is the amine group in various biomolecules . The compound is used as a protecting group for amines, especially in peptide chemistry .

Mode of Action

The compound interacts with its targets through a process known as Boc protection . This involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . The Boc group is stable towards most nucleophiles and bases . This stability allows for the selective protection and deprotection of the amine group, which is crucial in the synthesis of multifunctional targets .

Biochemical Pathways

The Boc protection process affects the biochemical pathways related to the synthesis of multifunctional targets, particularly peptides . The Boc group can be introduced and removed under a variety of conditions, making it a versatile tool in peptide synthesis . It is also resistant to racemization during peptide synthesis, which makes this protocol more applicable in multistep reactions .

Result of Action

The result of the action of this compound is the successful protection of the amine group in various biomolecules . This allows for the selective manipulation of these molecules in synthetic processes, particularly in the synthesis of peptides . The Boc group can be selectively cleaved by aminolysis , allowing for the controlled deprotection of the amine group.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc protection process can be conducted under either aqueous or anhydrous conditions . The choice of solvent can also impact the efficiency of the process . Furthermore, the use of catalysts can enhance the efficiency of the Boc protection process .

Future Directions

The use of Boc as a protective group for amines is one of the most commonly used methods in peptide synthesis . Future research may focus on developing better reagents and methods for Boc-protection in peptide synthesis .

Properties

IUPAC Name

tert-butyl N-(3-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-6-5-7-12-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPLUXLNYQHWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471721
Record name tert-Butyl (3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138343-75-6
Record name tert-Butyl (3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Boc-Amino)-3-methylpyridine
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Synthesis routes and methods

Procedure details

To di t-butylcarbonate (32.29 g, 147.95 mmol) was added hexane (35 ml) and the solution was refluxed under heating at 80° C. Under refluxing, 2-amino-3-methylpyridine (10.00 g, 92.47 mmol) in ethyl acetate (10 ml) was dropped in a period of 15 minutes. After the mixture was refluxed for 2 hours and cooled to room temperature, thereto was added hexane (20 ml). The resulting crystals were filtered and dried in vacuo to give the subject compound (12.39 g, 64%).
Quantity
32.29 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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